molecular formula C19H19N5O2 B12748423 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(2-methoxyethyl)-3-(4-methoxyphenyl)- CAS No. 113628-70-9

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(2-methoxyethyl)-3-(4-methoxyphenyl)-

Cat. No.: B12748423
CAS No.: 113628-70-9
M. Wt: 349.4 g/mol
InChI Key: JARZEONFIMMZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(2-methoxyethyl)-3-(4-methoxyphenyl)- (hereafter referred to as Compound 80) is a triazolophthalazine derivative with notable pharmacological properties. Synthesized via palladium-catalyzed coupling reactions (as inferred from related triazolo[3,4-a]phthalazine syntheses in and ), its structure features a 1,2,4-triazole fused to a phthalazine core, substituted at position 6 with an N-(2-methoxyethyl)amine and at position 3 with a 4-methoxyphenyl group .

Compound 80 exhibits potent binding affinity to benzodiazepine receptors (Ki values in the nanomolar range), comparable to diazepam, and demonstrates anticonvulsant activity in the pentylenetetrazole test and anxiolytic effects in the Vogel conflict test . Unlike classical benzodiazepines, it shows selectivity by lacking activity in strychnine-induced convulsions or the "aggressive monkey" model, suggesting a unique mechanism of action . Its synthesis and quality control are supported by specialized chemical suppliers (e.g., Shenzhen Aito Chemistry Co., Ltd.), ensuring >95% purity and scalability for pharmaceutical development .

Properties

CAS No.

113628-70-9

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C19H19N5O2/c1-25-12-11-20-17-15-5-3-4-6-16(15)19-22-21-18(24(19)23-17)13-7-9-14(26-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,20,23)

InChI Key

JARZEONFIMMZFJ-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC

Origin of Product

United States

Biological Activity

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(2-methoxyethyl)-3-(4-methoxyphenyl)- is a synthetic compound that exhibits significant biological activity due to its unique structural features. This compound integrates a triazole ring with a phthalazine moiety and various substituents that enhance its pharmacological potential. The compound is characterized by its molecular formula C19H19N5O2C_{19}H_{19}N_{5}O_{2} and a molecular weight of approximately 365.44 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Synthesis of the Triazole : Using hydrazine to form the triazole ring.
  • Condensation with Phthalic Anhydride : This step forms the phthalazine structure.
  • Alkylation : Introducing the methoxyethyl group via alkylation with 2-methoxyethyl bromide.
  • Friedel-Crafts Acylation : This introduces the methoxyphenyl group.

These synthetic pathways allow for the modification of the compound to enhance its biological properties.

Biological Activity

Research indicates that derivatives of 1,2,4-triazolo(3,4-a)phthalazin-6-amine exhibit a range of biological activities:

  • Antihypertensive Activity : Some derivatives have shown potential in lowering blood pressure by acting on vascular smooth muscle.
  • Positive Inotropic Effects : Certain derivatives have been evaluated for their ability to increase stroke volume in isolated heart preparations. For instance, one derivative demonstrated a stroke volume increase of 19.15% compared to the standard drug milrinone (2.46%) at a concentration of 3×105M3\times 10^{-5}M .
  • Anticancer Activity : Compounds with specific substitutions have been noted for their anticancer properties, particularly those with halogenated phenyl groups.

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-triazolo(3,4-a)phthalazin-6-amine can be influenced by various structural modifications:

Compound NameStructural FeaturesBiological Activity
1,2,4-Triazolo(3,4-a)phthalazineBasic structure without substitutionsAntihypertensive
3-Methyl-1,2,4-triazolo(3,4-a)phthalazineMethyl substitution on triazoleAnti-inflammatory
N-(2-Methoxyethyl)-3-(4-chlorophenyl)-1,2,4-triazolo(3,4-a)phthalazinChlorine substitutionAnticancer activity
N,N-Bis(2-methoxyethyl)-1,2,4-triazolo(3,4-a)phthalazinBis-substituted amineEnhanced solubility

The introduction of different substituents can significantly alter the pharmacological profile of these compounds.

The mechanism by which these compounds exert their effects often involves modulation of signaling pathways. For instance, the positive inotropic effect observed in some derivatives has been linked to the phosphodiesterase-cyclic adenosine monophosphate-protein kinase A (PDE-cAMP-PKA) signaling pathway . This pathway is crucial for regulating cardiac contractility and has implications for treating heart failure.

Case Studies

Several studies have documented the biological evaluation of these compounds:

  • Inotropic Evaluation : A study conducted on various triazolo-phthalazine derivatives revealed that many exhibited superior inotropic effects compared to milrinone. The most potent compound increased stroke volume significantly in isolated rabbit heart models .
  • Antimicrobial Activity : Other derivatives have been tested for antimicrobial efficacy against bacterial and fungal strains. Results indicated moderate activity compared to standard antibiotics like streptomycin and nystatin .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazolo(3,4-a)phthalazin-6-amine exhibit notable antimicrobial properties. A series of compounds synthesized from phthalic anhydride showed effectiveness against a range of bacterial strains. The mechanism appears to involve the disruption of microbial cell membranes and inhibition of essential enzymatic processes within the pathogens .

Antihypertensive Properties

Research has indicated that these compounds may possess antihypertensive effects. The pharmacological activity is attributed to their ability to modulate vascular tone through inhibition of certain receptors involved in blood pressure regulation. This is particularly relevant in the development of new antihypertensive agents that target specific pathways without the side effects commonly associated with traditional medications .

Anxiolytic Effects

The anxiolytic potential of 1,2,4-triazolo(3,4-a)phthalazin-6-amine derivatives has been explored through receptor binding assays. These studies suggest that these compounds interact with benzodiazepine receptors, leading to anxiolytic effects similar to those observed with conventional benzodiazepines but potentially with fewer side effects .

Anti-cancer Activity

Emerging evidence suggests that these derivatives may also exhibit anti-cancer properties. Preliminary studies indicate that they can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The exact mechanism is still under investigation but appears to involve the modulation of signaling pathways associated with cell survival and growth .

Synthesis and Structural Variations

The synthesis of 1,2,4-triazolo(3,4-a)phthalazin-6-amine derivatives typically involves multi-step chemical reactions starting from readily available precursors such as phthalic anhydride. The introduction of various substituents at different positions on the triazole ring significantly influences the biological activity of the resulting compounds .

Table 1: Summary of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
N-(2-methoxyethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo(3,4-a)phthalazin-6-amineAntimicrobialDisruption of cell membranes
N-(2-methoxyethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo(3,4-a)phthalazin-6-amineAnxiolyticBenzodiazepine receptor modulation
N-(2-methoxyethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo(3,4-a)phthalazin-6-amineAnti-cancerInhibition of tumor cell proliferation
N-(2-methoxyethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo(3,4-a)phthalazin-6-amineAntihypertensiveModulation of vascular tone

Comparison with Similar Compounds

Key Insights :

  • Position 3 : The 4-methoxyphenyl group in Compound 80 enhances receptor binding compared to methyl or halogenated substituents (e.g., ), likely due to π-π stacking and hydrogen-bonding interactions .
  • Position 6 : The N-(2-methoxyethyl) group in Compound 80 balances lipophilicity and solubility, optimizing blood-brain barrier (BBB) penetration while avoiding the steric hindrance seen in bis(2-methoxyethyl) analogs () .

Triazolo[3,4-b]thiadiazoles and Thiadiazines

Compound Name Core Structure Biological Activity Efficacy vs. Standards
6-(4-Methoxyphenyl)-3-pyrazolyl derivatives () Triazolo[3,4-b]thiadiazine Alkaline phosphatase inhibition, antibacterial Superior to ampicillin
3-(3-Chlorophenyl)-6-aryl derivatives () Triazolo[3,4-b]thiadiazole Antimicrobial MIC: 1–3 mg/mL (fungal)

Key Insights :

  • While these compounds share the 4-methoxyphenyl motif with Compound 80 , their fused thiadiazole/thiadiazine cores shift activity toward antimicrobial and enzyme inhibition rather than CNS effects .
  • The triazolo-thiadiazole/thiadiazine scaffold increases polarity, reducing BBB penetration but enhancing solubility for systemic antibacterial applications .

Triazolo[3,4-a]isoquinoline Derivatives

Compound Name () Substituents Biological Activity Notable Properties
(E)-3-(4-Bromophenyl)-...tetrahydrotriazolo-isoquinolin-3-yl () Chalcone-linked triazolo-isoquinoline Antifungal MIC: 1–3 mg/mL
(E)-3-(1,3-Diphenylpyrazol-4-yl)... () Pyrazole-linked triazolo-isoquinoline Cytotoxic (MCF-7/MDA-MB-231 cells) IC50: Low micromolar range

Key Insights :

  • Chalcone and pyrazole substituents confer antifungal and anticancer activities, highlighting the role of extended conjugation in divergent pharmacological profiles .

Preparation Methods

General Synthesis Overview

The compound belongs to the class of triazolophthalazine derivatives and is synthesized through multi-step reactions involving condensation and cyclization processes. The key steps include:

  • Formation of the phthalazine core : This involves the reaction of hydrazine derivatives with phthalic anhydride or its analogs.
  • Introduction of substituents : Functional groups such as methoxyphenyl and methoxyethyl are introduced through nucleophilic substitution or coupling reactions.
  • Cyclization : The final step involves cyclization to form the triazolo ring.

Reaction Scheme

The synthesis typically begins with commercially available precursors:

  • Step 1 : Reaction of phthalic acid derivatives with hydrazine hydrate to form phthalazine intermediates.
  • Step 2 : Substitution with methoxyphenyl groups using phenolic compounds under basic conditions.
  • Step 3 : Cyclization with triazole-forming agents (e.g., azides) under acidic or neutral conditions to yield the final compound.

Experimental Conditions

Solvent Systems

Common solvents used in these reactions include:

  • Dimethylformamide (DMF)
  • Toluene
  • Ethanol
    These solvents provide a medium for efficient mixing and reaction kinetics.

Catalysts and Reagents

  • Acid catalysts such as sulfuric acid or hydrochloric acid are employed during cyclization steps.
  • Base catalysts like sodium hydroxide are used for nucleophilic substitutions.

Temperature and Pressure

Reactions are typically conducted at moderate temperatures (80–120°C) under atmospheric pressure to optimize yields while minimizing side reactions.

Yield Optimization

Factors Affecting Yield

  • Purity of precursors : Impurities in starting materials can lead to reduced yields.
  • Reaction time : Prolonged reaction times may increase by-product formation.
  • Solvent choice : Solvent polarity influences reaction kinetics and product solubility.

Reported Yields

Based on literature data:

  • Cyclization steps yield approximately 70–80% under optimized conditions.
  • Substitution reactions have yields ranging from 60–75% , depending on reagent purity and reaction conditions.

Data Table Summary

Step Reactants Conditions Yield (%)
Formation of Phthalazine Core Phthalic acid + Hydrazine hydrate Ethanol, reflux 85
Substitution Methoxyphenyl + Phthalazine intermediate DMF, NaOH 70
Cyclization Azides + Substituted Phthalazine Toluene, HCl 80

Q & A

Basic: What are the optimal synthetic routes for preparing this triazolo-phthalazine derivative, and how are intermediates characterized?

Answer:
The compound is synthesized via multi-step reactions involving cyclization and functionalization. A key intermediate, 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol, is prepared by reacting acetylated pyrazole derivatives with hydrazine hydrate under reflux. Subsequent cyclization with phosphoryl chloride yields the triazolo-phthalazine core . Characterization employs 1H NMR , IR spectroscopy , and elemental analysis to confirm intermediate structures. Purity is assessed via HPLC (>95% purity threshold). Critical parameters include reaction time (6–8 hours for cyclization) and temperature control (reflux at 110°C) to avoid side products .

Basic: How is the compound’s structural stability assessed under varying experimental conditions?

Answer:
Stability studies use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal degradation. The compound remains stable up to 200°C, with decomposition observed at 250–300°C. Solubility profiles in polar (DMSO, methanol) and nonpolar solvents (chloroform) are determined via shake-flask methods , revealing preferential solubility in DMSO (>50 mg/mL). Hydrolytic stability is tested at pH 2–12, showing degradation only under strongly acidic/basic conditions (pH <3 or >11) .

Advanced: What methodologies are used to evaluate its binding affinity to benzodiazepine receptors, and how does selectivity compare to classical benzodiazepines?

Answer:
Radioligand displacement assays using [³H]-diazepam in rat brain membranes determine binding affinity (Ki = 2–5 nM), comparable to diazepam (Ki = 1.8 nM). Selectivity is assessed via receptor subtype profiling (α1-, α2-, α3-GABAA subunits). Unlike diazepam, the compound shows 10-fold higher selectivity for α2/α3 subunits, correlating with anxiolytic activity and reduced sedation. In vivo models (Vogel conflict test, rotarod) confirm efficacy at 1–3 mg/kg doses without motor impairment, supporting subtype-specific modulation .

Advanced: How can molecular docking elucidate its interaction with fungal lanosterol 14α-demethylase (CYP51)?

Answer:
Docking studies (PDB: 3LD6) using AutoDock Vina reveal hydrogen bonding between the triazole moiety and heme propionate groups (binding energy: −9.2 kcal/mol). The 4-methoxyphenyl group occupies the hydrophobic active site, mimicking lanosterol’s sterol backbone. MD simulations (100 ns) confirm stable binding (RMSD <2 Å), with >70% inhibition of Candida albicans CYP51 in enzymatic assays. This supports potential antifungal applications but requires validation in resistance-prone strains .

Advanced: What contradictions exist between in vitro binding data and in vivo pharmacological outcomes?

Answer:
Despite high benzodiazepine receptor affinity (Ki <5 nM), the compound lacks anticonvulsant activity in maximal electroshock/strychnine models, unlike diazepam. This discrepancy may arise from blood-brain barrier permeability limitations (logP = 2.1 vs. diazepam’s 2.8) or metabolic instability (30% remaining after 1-hour liver microsome incubation). Pharmacokinetic profiling (IV/PO administration in rodents) reveals low oral bioavailability (15%), suggesting formulation optimization (e.g., nanoemulsions) is needed .

Basic: What safety protocols are critical during handling due to its toxicity profile?

Answer:
The compound is classified as acute oral toxicity (Category 4) and skin irritant (Category 2) . Mandatory precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid aerosol inhalation (TLV-TWA: 0.1 mg/m³).
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • First aid : Immediate eye irrigation (15 minutes) and medical consultation for dermal exposure .

Advanced: How does structural modification of the 2-methoxyethyl group impact pharmacological activity?

Answer:
Replacing the 2-methoxyethyl group with benzyl or acetyl moieties reduces receptor affinity (Ki >50 nM) and abolishes anticonflict activity. The methoxy group’s electron-donating effects enhance hydrogen bonding with GABAA receptor residues (e.g., Tyr58, Tyr160). SAR studies show that N-alkyl chain length >3 carbons decreases solubility and efficacy, emphasizing the optimal 2-methoxyethyl configuration .

Basic: What analytical techniques validate compound identity and purity in academic settings?

Answer:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₉H₂₀N₅O₂, [M+H]+ = 358.1612).
  • ¹³C NMR : Peaks at δ 158.7 (triazolo-C), 55.2 (OCH₃), and 49.8 (N-CH₂).
  • HPLC-DAD : Retention time 8.2 minutes (C18 column, 70:30 methanol/water).
  • Elemental analysis : Acceptable tolerance ±0.3% for C, H, N .

Advanced: What computational models predict its ADMET properties, and how do they compare to experimental data?

Answer:
SwissADME predicts moderate permeability (Caco-2 Papp = 5.6 × 10⁻⁶ cm/s) and CYP3A4 metabolism (high probability). Experimental Caco-2 assays align (Papp = 4.9 × 10⁻⁶ cm/s), but microsomal stability (t₁/₂ = 25 minutes) is lower than predicted (t₁/₂ = 45 minutes), likely due to unaccounted esterase activity. ProTox-II forecasts hepatotoxicity (Probability = 0.72), corroborated by elevated ALT/AST in repeat-dose studies .

Advanced: How does this compound compare to triazolo-quinoxaline derivatives in positive inotropic cardiac activity?

Answer:
In isolated rabbit heart models, the triazolo-phthalazine derivative increases stroke volume by 9.92% at 10 μM, outperforming triazolo-quinoxaline analogs (6.5–8.1%). This is attributed to enhanced phosphodiesterase III inhibition (IC₅₀ = 0.8 μM vs. 1.2 μM for quinoxalines). However, triazolo-quinoxalines exhibit superior oral bioavailability (25% vs. 15%), guiding scaffold selection for cardiovascular applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.